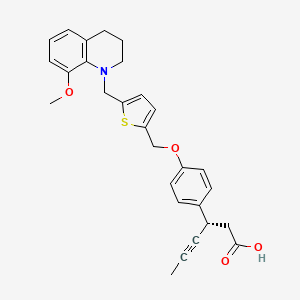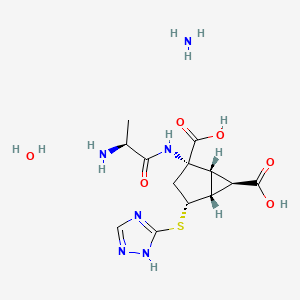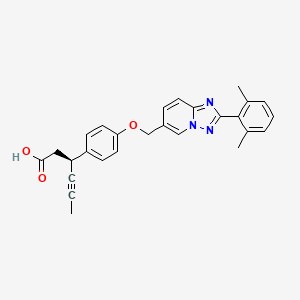
MA-0204
Overview
Description
MA-0204 is a highly selective and orally available modulator of peroxisome proliferator-activated receptor δ (PPARδ). It has shown potential as a treatment for Duchenne Muscular Dystrophy (DMD) due to its ability to improve fatty acid oxidation in muscle cells .
Scientific Research Applications
MA-0204 has several scientific research applications:
Chemistry: It is used as a tool compound to study the activation of PPARδ and its effects on fatty acid metabolism.
Biology: Researchers use this compound to investigate its effects on muscle cells, particularly in the context of Duchenne Muscular Dystrophy.
Medicine: It has potential therapeutic applications for treating metabolic disorders and muscle diseases.
Industry: This compound is used in the development of new drugs targeting PPARδ for various therapeutic indications
Future Directions
Mechanism of Action
Target of Action
The primary target of MA-0204 is the peroxisome proliferator-activated receptor δ (PPARδ) . PPARδ is a nuclear receptor that plays a crucial role in regulating cellular metabolism, including the oxidation of fatty acids .
Mode of Action
This compound acts as a modulator of PPARδ , binding to the receptor with high affinity . This binding leads to the activation of PPARδ, which in turn influences the transcription of specific genes involved in metabolic processes .
Biochemical Pathways
Upon activation by this compound, PPARδ modulates the expression of genes involved in fatty acid oxidation . This can lead to increased mitochondrial fatty acid oxidation, which is crucial for energy production in cells .
Result of Action
The activation of PPARδ by this compound leads to improved fatty acid oxidation . This can have various cellular effects, including increased energy production and potentially beneficial effects on conditions like Duchene Muscular Dystrophy (DMD), where impaired fatty acid metabolism is a concern .
Preparation Methods
The synthesis of MA-0204 involves several steps, including the preparation of intermediates and the final coupling reaction. The exact synthetic route and reaction conditions are proprietary and not publicly disclosed. Industrial production methods typically involve optimizing these synthetic routes for large-scale production while ensuring high purity and yield .
Chemical Reactions Analysis
MA-0204 undergoes various chemical reactions, including:
Oxidation: It can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can modify its functional groups, leading to different analogs.
Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various catalysts for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used .
Comparison with Similar Compounds
MA-0204 is unique due to its high selectivity for PPARδ over other PPAR isoforms (PPARα and PPARγ). Similar compounds include:
GW501516: Another PPARδ agonist with similar effects on fatty acid metabolism.
Telmisartan: A PPARδ modulator with additional effects on PPARγ.
Fenofibrate: Primarily a PPARα agonist but also has some activity on PPARδ.
This compound’s uniqueness lies in its high selectivity and potency for PPARδ, making it a valuable tool for studying this receptor’s role in metabolic diseases .
Properties
IUPAC Name |
(3R)-3-methyl-6-[2-[[5-methyl-2-[4-(trifluoromethoxy)phenyl]imidazol-1-yl]methyl]phenoxy]hexanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H27F3N2O4/c1-17(14-23(31)32)6-5-13-33-22-8-4-3-7-20(22)16-30-18(2)15-29-24(30)19-9-11-21(12-10-19)34-25(26,27)28/h3-4,7-12,15,17H,5-6,13-14,16H2,1-2H3,(H,31,32)/t17-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GYNMVDMBFKGCCR-QGZVFWFLSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=C(N1CC2=CC=CC=C2OCCCC(C)CC(=O)O)C3=CC=C(C=C3)OC(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CN=C(N1CC2=CC=CC=C2OCCC[C@@H](C)CC(=O)O)C3=CC=C(C=C3)OC(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H27F3N2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
476.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does MA-0204 interact with its target and what are the downstream effects?
A1: this compound is a selective Peroxisome Proliferator-Activated Receptor delta (PPARδ) modulator. [] While the exact binding mode is not described in the provided abstract, it's known that PPARδ modulators typically bind to the ligand-binding domain of the receptor. [] Upon binding, this compound alters the expression of PPARδ target genes involved in fatty acid oxidation, leading to improved mitochondrial function. []
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



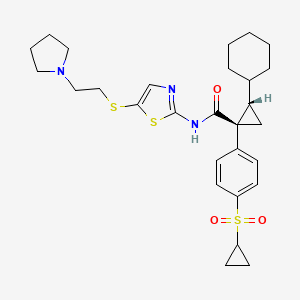
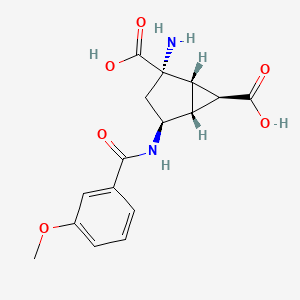
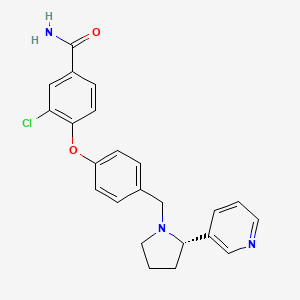
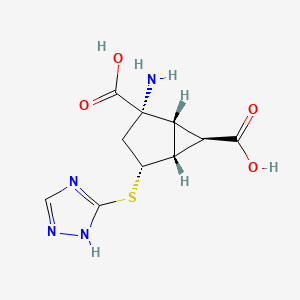
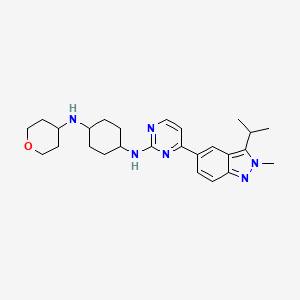
![(3S)-3-[4-[[5-(spiro[1,2-dihydroindene-3,4'-piperidine]-1'-ylmethyl)thiophen-2-yl]methoxy]phenyl]hex-4-ynoic acid](/img/structure/B608726.png)
